Methyl 3,5-diformylbenzoate
Description
Methyl 3,5-diformylbenzoate is a multifunctional aromatic ester featuring two formyl groups at the 3- and 5-positions of the benzene ring and a methyl ester at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks, coordination polymers, and pharmaceutical precursors. Its dual formyl groups enable diverse reactivity, such as condensations, Schiff base formations, and participation in multicomponent reactions.
Properties
IUPAC Name |
methyl 3,5-diformylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZDJMOITGQBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-diformylbenzoate can be synthesized through several methods. One common approach involves the formylation of methyl benzoate. The Vilsmeier-Haack reaction is often employed, where methyl benzoate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-diformylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the formyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Methyl 3,5-dicarboxybenzoate.
Reduction: Methyl 3,5-bis(hydroxymethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-diformylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and other biological processes.
Mechanism of Action
The mechanism of action of methyl 3,5-diformylbenzoate depends on the specific reaction or application. In general, the formyl groups can act as electrophilic centers, making the compound reactive towards nucleophiles. The ester group can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
The following analysis compares Methyl 3,5-diformylbenzoate derivatives (as proxies) and structurally related benzoate esters, emphasizing substituent effects on physicochemical properties, synthetic pathways, and applications.
Structural and Functional Group Comparisons
- Methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5k) Molecular Formula: C₂₆H₂₂N₄O₇ Substituents: A triazine core linked to a 4-methoxyphenoxy group, a vanillin-derived moiety (4-formyl-2-methoxyphenoxy), and a methyl 3-aminobenzoate unit. Key Features: The formyl and methoxy groups enhance electronic diversity, enabling applications in supramolecular chemistry and ligand design .
- Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (5e) Molecular Formula: C₂₃H₁₇ClN₄O₄ Substituents: A triazine core with 2-chlorophenoxy and phenoxy groups, coupled to methyl 3-aminobenzoate. Key Features: The electron-withdrawing chlorine atom increases electrophilicity, favoring nucleophilic aromatic substitution reactions .
Methyl 2-formyl-3,5-dimethoxybenzoate
Key Observations :
- Yield Optimization : Compound 5k achieved a high yield (90%) due to efficient chromatography, while 5e required precipitation steps, suggesting challenges in purification for halogenated analogs .
- Substituent Effects : Methoxy groups in 5k and Methyl 2-formyl-3,5-dimethoxybenzoate lower melting points compared to chlorinated analogs (e.g., 5e ), likely due to reduced crystallinity from steric hindrance .
Biological Activity
Methyl 3,5-diformylbenzoate is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and data on its effects and mechanisms.
This compound can be synthesized through a reaction involving methyl 4-hydroxybenzoate and hexamethylenetetramine in anhydrous trifluoroacetic acid. The reaction typically requires heating under reflux conditions to yield the desired product. The compound features two formyl groups attached to a benzoate structure, which significantly influences its reactivity and biological interactions.
Chemical Structure
| Property | Description |
|---|---|
| Molecular Formula | C9H8O4 |
| Molecular Weight | 180.16 g/mol |
| Functional Groups | Two formyl groups, ester group |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 µg/mL against several bacterial pathogens .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by interacting with specific cellular targets. The mechanism involves the modulation of enzymes and receptors associated with cell proliferation and survival pathways. Notably, compounds with similar structural motifs have demonstrated promising results in inhibiting tumor growth in various cancer models .
Case Study 1: Antimicrobial Efficacy Against MRSA
In a recent study, a series of this compound derivatives were tested against MRSA strains. The results indicated that certain modifications to the compound structure enhanced its antimicrobial potency. For instance, the introduction of hydrophobic substituents on the phenyl ring significantly increased the activity against MRSA, with MIC values dropping to as low as 0.5 µg/mL for some derivatives .
Case Study 2: Inhibition of Cancer Cell Lines
Another study focused on the anticancer effects of this compound derivatives on human breast cancer cell lines. The findings revealed that these compounds could effectively reduce cell viability by inducing apoptosis through caspase activation pathways. The most effective derivative showed a reduction in cell viability by over 70% at concentrations as low as 10 µM.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The formyl groups can participate in hydrogen bonding with active sites of enzymes, inhibiting their function.
- Receptor Modulation : Compounds may bind to specific receptors on cell membranes, altering signaling pathways related to growth and apoptosis.
- Oxidative Stress Induction : Some derivatives generate reactive oxygen species (ROS), leading to oxidative stress in targeted cells.
Q & A
Q. What are the critical synthetic pathways and purification challenges for Methyl 3,5-diformylbenzoate?
this compound is typically synthesized via multi-step protocols involving formylation and esterification. For example, triazine-based coupling reactions often employ 2,4,6-trichlorotriazine as a core reagent, with sequential substitutions using phenolic derivatives and methyl 3-aminobenzoate. Key challenges include:
- By-product formation : Competing reactions during triazine substitution require precise stoichiometric control of reagents like DIPEA (1.1–1.6 equiv.) to minimize side products .
- Purification : Gradient elution in column chromatography (e.g., CH₂Cl₂ with 1–20% EtOAc) is essential to isolate the target compound from mixed fractions .
Q. Which analytical techniques are most reliable for characterizing this compound, and how do aldehyde groups affect spectral interpretation?
- ¹H NMR : Aldehyde protons (δ ≈ 9.8–10.2 ppm) exhibit distinct singlet peaks, but their electron-withdrawing nature can deshield adjacent aromatic protons, complicating integration .
- TLC : A solvent system of hexane/EtOAc (2:1) yields an Rf ≈ 0.18, aiding in monitoring reaction progress .
- Melting point : Reported ranges (e.g., 79–82°C) should be cross-verified due to polymorphism risks in crystalline solids .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance the yield of this compound in triazine-mediated syntheses?
Systematic optimization involves:
- Temperature control : Lower temperatures (-35°C) during initial substitutions reduce side reactions, while higher temperatures (40°C) accelerate later steps .
- Reagent ratios : Using 1.15 equiv. of methyl 3-aminobenzoate ensures complete triazine substitution without excess reagent waste .
- Catalyst selection : DIPEA (2.25–2.40 equiv.) improves reaction efficiency by neutralizing HCl by-products .
Q. What strategies prevent unwanted oxidation or cross-reactivity of formyl groups during synthesis?
- Protecting groups : Temporarily converting aldehydes to acetals or imines can shield reactive sites during harsh conditions (e.g., chlorination) .
- Controlled reaction environments : Anhydrous solvents and inert atmospheres (N₂/Ar) minimize aldehyde oxidation to carboxylic acids .
Q. How do computational models predict the reactivity of this compound in drug candidate synthesis?
- DFT calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (FMOs), guiding functionalization at C3 and C5 positions .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes), leveraging the compound’s planar aromatic core for π-π stacking .
Q. What discrepancies exist in reported synthetic protocols, and how can they be resolved?
- Reaction duration : Step 2 in triazine substitutions varies widely (23.5–47 h), impacting yields. Standardizing timeframes under fixed temperatures (e.g., 40°C) improves reproducibility .
- Purification methods : Mixed fractions from column chromatography may require secondary purification (e.g., MPLC with 4% EtOAc in CH₂Cl₂) to achieve >90% purity .
Data Contradiction Analysis
Q. Why do melting points and NMR shifts vary across studies for structurally similar derivatives?
- Polymorphism : Crystallization solvents (e.g., EtOAc vs. hexane) can alter crystal packing, shifting melting points by 3–5°C .
- Solvent effects in NMR : DMSO-d₆ vs. CDCl₃ can cause δ-value discrepancies for aromatic protons due to hydrogen bonding with DMSO .
Methodological Recommendations
- Synthetic protocols : Adopt gradient elution (1–20% EtOAc in CH₂Cl₂) for consistent purification .
- Analytical validation : Cross-check NMR data with computational predictions (e.g., ChemDraw simulations) to resolve spectral ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
